N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide
Description
N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide: is a complex organic compound characterized by its unique spiro structure
Properties
IUPAC Name |
N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-23-13-6-10(12(19(21)22)7-14(13)24-2)9-17-18-15(20)11-8-16(11)4-3-5-16/h6-7,9,11H,3-5,8H2,1-2H3,(H,18,20)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKZHNDZVKIOJZ-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NNC(=O)C2CC23CCC3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=N/NC(=O)C2CC23CCC3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide typically involves a multi-step process:
Formation of the Aldehyde Intermediate: The starting material, 4,5-dimethoxy-2-nitrobenzaldehyde, is prepared through nitration and subsequent methoxylation of benzaldehyde.
Condensation Reaction: The aldehyde intermediate undergoes a condensation reaction with spiro[2.3]hexane-2-carboxamide in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine:
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Utilized in the development of probes for studying biological systems.
Industry:
Polymer Science: Used in the synthesis of polymers with specific mechanical and thermal properties.
Dye Industry: Potential application in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide exerts its effects involves interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The spiro structure may also play a role in its binding affinity to certain enzymes or receptors.
Comparison with Similar Compounds
- N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]spiro[2.3]hexane-1-carbohydrazide
- N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]spiro[2.3]hexane-2-carbohydrazide
Uniqueness:
- Structural Features: The spiro structure is relatively rare and imparts unique chemical and physical properties.
- Reactivity: The presence of both nitro and methoxy groups allows for diverse chemical reactivity, making it a versatile compound in synthetic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
